Cas no 60877-19-2 (2-Bromo-5-trifluoromethylbenzenethiol)

2-Bromo-5-trifluoromethylbenzenethiol structure
60877-19-2 structure
商品名:2-Bromo-5-trifluoromethylbenzenethiol
CAS番号:60877-19-2
MF:C7H4BrF3S
メガワット:257.070870399475
MDL:MFCD12026126
CID:4655798
PubChem ID:50997998

2-Bromo-5-trifluoromethylbenzenethiol 化学的及び物理的性質

名前と識別子

    • 2-Bromo-5-trifluoromethylbenzenethiol
    • Benzenethiol, 2-bromo-5-(trifluoromethyl)-
    • EN300-1932101
    • MFCD12026126
    • 60877-19-2
    • CS-0268758
    • FS-6174
    • AKOS027385785
    • 2-bromo-5-(trifluoromethyl)benzenethiol
    • 2-Bromo-5-trifluoromethyl-benzenethiol
    • 2-bromo-5-(trifluoromethyl)benzene-1-thiol
    • SCHEMBL17158464
    • MDL: MFCD12026126
    • インチ: 1S/C7H4BrF3S/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
    • InChIKey: ZXVCDJUEVOLNEV-UHFFFAOYSA-N
    • ほほえんだ: C1(S)=CC(C(F)(F)F)=CC=C1Br

計算された属性

  • せいみつぶんしりょう: 255.91692g/mol
  • どういたいしつりょう: 255.91692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

2-Bromo-5-trifluoromethylbenzenethiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B139800-500mg
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2
500mg
$ 1370.00 2022-06-07
abcr
AB470186-1 g
2-Bromo-5-trifluoromethyl-benzenethiol, 95%; .
60877-19-2 95%
1g
€551.00 2023-06-15
1PlusChem
1P01EX3K-1g
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2 95%
1g
$459.00 2023-12-16
abcr
AB470186-1g
2-Bromo-5-trifluoromethyl-benzenethiol, 95%; .
60877-19-2 95%
1g
€551.00 2025-02-21
1PlusChem
1P01EX3K-25g
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2 95%
25g
$4336.00 2023-12-16
eNovation Chemicals LLC
Y1250236-1g
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2 95%
1g
$755 2025-02-26
1PlusChem
1P01EX3K-5g
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2 95%
5g
$1324.00 2023-12-16
Crysdot LLC
CD12056081-5g
2-Bromo-5-(trifluoromethyl)benzenethiol
60877-19-2 97%
5g
$1508 2024-07-24
eNovation Chemicals LLC
Y1250236-25g
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2 95%
25g
$6855 2025-02-26
eNovation Chemicals LLC
Y1250236-5g
2-Bromo-5-trifluoromethylbenzenethiol
60877-19-2 95%
5g
$2115 2025-02-27

2-Bromo-5-trifluoromethylbenzenethiol 関連文献

2-Bromo-5-trifluoromethylbenzenethiolに関する追加情報

2-Bromo-5-trifluoromethylbenzenethiol (CAS No. 60877-19-2): A Versatile Building Block in Modern Organic Synthesis

2-Bromo-5-trifluoromethylbenzenethiol (CAS No. 60877-19-2) is a highly valuable organosulfur compound that has gained significant attention in pharmaceutical and materials science research. This bromo-substituted benzenethiol derivative features both electron-withdrawing (trifluoromethyl group) and electron-donating (thiol group) moieties, making it a unique building block for complex molecular architectures.

The compound's molecular formula C7H4BrF3S and molecular weight of 257.07 g/mol position it as an important intermediate in medicinal chemistry. Recent searches in scientific databases show growing interest in "trifluoromethylthiolation reactions" and "bromo-thiol click chemistry", areas where this compound demonstrates particular utility. Its lipophilicity-enhancing properties, attributed to the CF3 group, make it valuable in drug design for improving membrane permeability.

In material science applications, 2-Bromo-5-trifluoromethylbenzenethiol serves as a precursor for self-assembled monolayers (SAMs) on metal surfaces. The bromine substituent offers an additional handle for further functionalization through cross-coupling reactions, while the thiol group provides strong affinity for gold and other noble metals. This dual functionality answers the frequent search query "how to modify gold nanoparticles with aromatic thiols" commonly seen in nanotechnology forums.

The compound's physicochemical properties include a melting point range of 45-48°C and good solubility in common organic solvents like dichloromethane, THF, and DMF. These characteristics make it convenient for various synthetic transformations. Researchers investigating "fluorinated thiols for surface modification" often encounter this compound in literature due to its balanced steric and electronic properties.

Recent advances in C-H functionalization methodologies have increased demand for 2-Bromo-5-trifluoromethylbenzenethiol as a directing group. The compound's ability to participate in radical reactions while maintaining the trifluoromethyl group intact makes it particularly valuable for constructing fluorinated heterocycles. This addresses another common search term: "methods to preserve CF3 groups during synthesis".

In agrochemical research, derivatives of 2-Bromo-5-trifluoromethylbenzenethiol have shown promise as precursors for novel pesticide formulations. The trifluoromethyl group enhances biological activity while the thiol moiety allows for conjugation to various scaffolds. This application aligns with trending searches for "environmentally friendly agrochemicals" and "fluorine in crop protection".

The safety profile of 2-Bromo-5-trifluoromethylbenzenethiol requires standard laboratory precautions for thiol-containing compounds. Proper ventilation and personal protective equipment are recommended when handling. Storage should be in cool, dry conditions under inert atmosphere to prevent oxidation of the thiol group, a frequent concern reflected in searches for "stability of aromatic thiols".

Market analysis indicates steady growth in demand for fluorinated building blocks like 2-Bromo-5-trifluoromethylbenzenethiol, driven by pharmaceutical and electronics industries. The compound's price per gram varies based on purity (typically 95-98%) and quantity, with bulk purchases offering better economics for industrial applications. This responds to commercial queries about "cost-effective fluorinated intermediates".

Future research directions for 2-Bromo-5-trifluoromethylbenzenethiol include exploration in metal-organic frameworks (MOFs) and conductive polymers. The compound's potential in battery materials and organic electronics is being investigated, addressing emerging search trends like "fluorinated materials for energy storage". These applications leverage both its electronic properties and surface binding capability.

For synthetic chemists, 2-Bromo-5-trifluoromethylbenzenethiol offers multiple advantages: the bromine atom enables palladium-catalyzed couplings, the thiol group participates in disulfide formation and metal coordination, while the trifluoromethyl group enhances metabolic stability in bioactive molecules. This comprehensive functionality explains its growing presence in patent literature and answers technical queries about "multifunctional aromatic building blocks".

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Amadis Chemical Company Limited
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清らかである:99%
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価格 ($):299.0